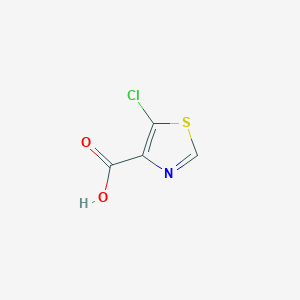
5-Chlorothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C4H2ClNO2S, and it has a molecular weight of 163.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole-4-carboxylic acid. One common method includes the reaction of thiazole-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, often leading to modified thiazole rings.
Scientific Research Applications
5-Chlorothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chlorothiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The thiazole ring’s aromaticity and the presence of the chlorine atom contribute to its reactivity and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Thiazole-5-carboxylic acid
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
- 4-Thiazolecarboxylic acid
Uniqueness
5-Chlorothiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
1505987-37-0 |
|---|---|
Molecular Formula |
C4H2ClNO2S |
Molecular Weight |
163.58 g/mol |
IUPAC Name |
5-chloro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) |
InChI Key |
VFCFYIDCFCQUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















